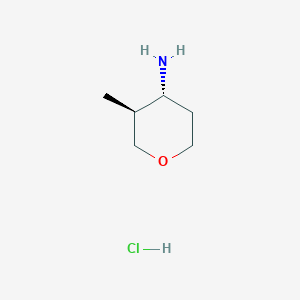

(3S,4R)-3-Methyloxan-4-amine hydrochloride

Description

BenchChem offers high-quality (3S,4R)-3-Methyloxan-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-3-Methyloxan-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,4R)-3-methyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQUEEOHOGWETD-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3S,4R)-3-Methyloxan-4-amine hydrochloride CAS 1523530-71-3 properties

An In-depth Technical Guide to (3S,4R)-3-Methyloxan-4-amine hydrochloride (CAS 1523530-71-3)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (3S,4R)-3-Methyloxan-4-amine hydrochloride (CAS No. 1523530-71-3), a chiral heterocyclic building block of significant interest to researchers and professionals in drug development. The document delineates its chemical identity, physicochemical properties, expected analytical profile, and key applications. Emphasis is placed on the practical aspects of handling, storage, and safety, grounded in authoritative data. This guide serves as an essential resource for scientists leveraging this molecule in the synthesis of novel chemical entities.

Core Chemical Identity and Physicochemical Properties

(3S,4R)-3-Methyloxan-4-amine hydrochloride is a stereochemically defined organic compound featuring a tetrahydropyran (oxan) ring system. The specific (3S,4R) configuration indicates a trans relationship between the methyl group at the C-3 position and the amine group at the C-4 position. As a hydrochloride salt, it exhibits enhanced stability and solubility in aqueous media compared to its free base form, making it a convenient precursor for synthetic applications.

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often utilized as a bioisostere for other cyclic systems to improve metabolic stability, aqueous solubility, and other pharmacokinetic properties. The presence of a primary amine and a chiral center makes this compound a valuable starting point for constructing complex molecular architectures with precise three-dimensional orientations.

Caption: 2D representation of (3S,4R)-3-Methyloxan-4-amine hydrochloride.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1523530-71-3 | [1][2] |

| Molecular Formula | C6H14ClNO | [1][3][4] |

| Molecular Weight | 151.63 g/mol | [3][4] |

| IUPAC Name | (3S,4R)-3-methyltetrahydro-2H-pyran-4-amine hydrochloride | [1] |

| SMILES | N[C@H]1COCC1.[H]Cl | [1][3] |

| MDL Number | MFCD27988013 | [1] |

| Physical Form | Solid, Off-white powder/crystal | [5] |

| Purity | ≥98% (typically) | [4] |

| Solubility | Soluble in water |[5][6] |

Synthesis and Sourcing

(3S,4R)-3-Methyloxan-4-amine hydrochloride is a specialty chemical available from various commercial suppliers.[1][2][3] Detailed, peer-reviewed synthesis protocols for this specific compound are not widely published, indicating that its manufacturing process is likely proprietary.

However, the synthesis of such chiral substituted oxanes generally relies on established methodologies in asymmetric synthesis. A plausible synthetic strategy would involve a multi-step sequence designed to control the stereochemistry at the C-3 and C-4 positions. The choice of starting materials and reagents is critical for achieving high diastereomeric and enantiomeric purity.

Caption: Generalized workflow for asymmetric synthesis of chiral oxane amines.

Analytical and Spectroscopic Profile

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (3S,4R)-3-Methyloxan-4-amine hydrochloride. While specific spectral data is typically provided on a lot-specific Certificate of Analysis (CoA), the expected spectroscopic signatures can be predicted based on the molecule's structure.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for structural elucidation.

-

¹H NMR: The spectrum is expected to show distinct signals for each proton. The hydrogens on the carbon attached to the amine (H-4) would likely appear in the 2.5-3.5 ppm range.[7] The methyl group (CH₃) at C-3 would be an upfield doublet. Protons on the oxane ring would appear as complex multiplets in the 1.5-4.0 ppm range. The amine protons (NH₃⁺) would likely be a broad singlet, the position of which is concentration-dependent, and this signal would disappear upon D₂O exchange.[7]

-

¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, confirming the molecular asymmetry. The carbon bearing the amine group (C-4) and the carbons adjacent to the ring oxygen (C-2, C-6) would be the most downfield signals among the aliphatic carbons.

3.2. Infrared (IR) Spectroscopy IR spectroscopy can confirm the presence of key functional groups.

-

N-H Stretching: A broad absorption is expected in the 2400-3200 cm⁻¹ region, characteristic of an amine salt (R-NH₃⁺).

-

C-H Stretching: Aliphatic C-H stretches will be visible just below 3000 cm⁻¹.

-

C-O Stretching: A strong C-O-C ether stretch is expected around 1050-1150 cm⁻¹.

3.3. Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight. For the free base (C₆H₁₃NO), the nominal mass is 115.10. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

3.4. Chromatographic Methods High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. A reversed-phase (RP-HPLC) method would be suitable for analyzing this polar, water-soluble compound.[8] Chiral HPLC would be necessary to confirm the enantiomeric purity.

Applications in Research and Development

The primary application of (3S,4R)-3-Methyloxan-4-amine hydrochloride is as a chiral building block in the synthesis of complex, high-value molecules, particularly for pharmaceutical applications.

-

Scaffold for Drug Candidates: The defined stereochemistry and functional handles (the amine group) allow for its incorporation into larger molecules where three-dimensional structure is critical for biological activity.

-

Improving Pharmacokinetics: The tetrahydropyran ring is a well-regarded structural motif in drug design. It is often used to replace less stable or more lipophilic groups, potentially improving a drug candidate's metabolic stability, solubility, and overall pharmacokinetic profile.

-

Relevance in Oncology: A patent for the preparation of aminopurine compounds for cancer treatment describes the use of a structurally analogous fragment, (3S,4R)-3-fluorooxan-4-yl]amino.[9] This highlights the direct relevance of the (3S,4R)-methyloxan-amine scaffold in the development of modern therapeutics.

Safety, Handling, and Storage Protocol

Adherence to proper safety and handling procedures is mandatory when working with this compound. The following information is synthesized from supplier Safety Data Sheets (SDS).[1][3]

5.1. Hazard Identification

-

GHS Classification: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific target organ toxicity - single exposure (Category 3), Respiratory system.[1][6]

-

Hazard Statements:

5.2. Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side-shields or goggles.[6]

-

Wear a lab coat.

-

-

Procedural Steps:

5.3. Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a dry and well-ventilated place.[10] The recommended storage condition is under an inert atmosphere at room temperature (20°C to 25°C).[3][11]

-

Stability: As a hydrochloride salt, the compound is generally stable. However, like many amine salts, it may be hygroscopic. Proper sealing is crucial to prevent moisture absorption, which could affect weighing accuracy and long-term stability. For long-term storage, keeping the vial tightly sealed for up to 6 months is a general guideline.

Conclusion

(3S,4R)-3-Methyloxan-4-amine hydrochloride is a specialized, high-purity chiral building block with significant utility in drug discovery and synthetic chemistry. Its well-defined stereochemistry and the favorable properties of the oxane scaffold make it an attractive starting material for the synthesis of novel pharmaceutical agents. Understanding its physicochemical properties, expected analytical profile, and proper handling procedures is paramount for its effective and safe utilization in a research and development setting.

References

-

KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet - (4-Methyloxan-4-yl)methanamine hydrochloride. Available at: [Link]

-

DailyMed. AcetaZOLAMIDE Extended-Release Capsules Rx Only. Available at: [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

-

Cenmed. (3R,4R)-3-methyltetrahydropyran-4-amine;hydrochloride. Available at: [Link]

- Alexander, K. S., et al. (1995). Stability of acetazolamide in suspension compounded from tablets. American journal of health-system pharmacy, 52(16), 1801–1804.

-

Organic Syntheses Procedure. Methylamine hydrochloride. Available at: [Link]

-

FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. Available at: [Link]

- Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

-

Chem-Space. (3R)-N-methyloxolan-3-amine hydrochloride. Available at: [Link]

-

DTIC. (2016). Physical Property Data Review of Selected Chemical Agents and Related Compounds. Available at: [Link]

-

ResearchGate. (2020). Stability of Extemporaneously Prepared Acetazolamide Oral Suspensions at Two Temperatures. Available at: [Link]

-

Organic Syntheses Procedure. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

-

CAS Common Chemistry. 4-[[4-(1-Methylethoxy)phenyl]sulfonyl]phenol. Available at: [Link]

-

Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

Sources

- 1. 1523530-71-3|(3S,4R)-3-Methyltetrahydro-2H-pyran-4-amine hydrochloride| Ambeed [ambeed.com]

- 2. 1523530-71-3|(3S,4R)-3-Methyltetrahydro-2H-pyran-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1638744-60-1|(3R,4S)-3-Methyltetrahydro-2H-pyran-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. molcore.com [molcore.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.se [fishersci.se]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. AcetaZOLAMIDE Extended-Release Capsules Rx Only [dailymed.nlm.nih.gov]

(3S,4R)-3-Methyltetrahydro-2H-pyran-4-amine HCl structure and molecular weight

Executive Summary

(3S,4R)-3-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1523530-71-3) is a high-value chiral heterocyclic building block used extensively in modern drug discovery. Structurally, it functions as a bioisostere for substituted cyclohexanes and piperidines, offering modulated lipophilicity (LogP) and improved metabolic stability due to the ether oxygen's inductive effects. This specific stereoisomer—characterized by its cis-relationship between the methyl and amine substituents—is frequently employed in the synthesis of kinase inhibitors (e.g., JAK, BTK) and G-protein coupled receptor (GPCR) modulators, where precise stereochemical vectors are critical for binding affinity.

This guide provides a definitive technical analysis of its structural properties, synthetic pathways, and handling protocols for research and development applications.

Structural Identity & Physicochemical Profile[1][2][3][4]

The precise characterization of this hydrochloride salt is critical for stoichiometric calculations in medicinal chemistry. The (3S,4R) absolute configuration dictates the spatial arrangement of the C3-methyl and C4-amine groups, typically resulting in a cis-conformation that favors specific binding pockets.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | (3S,4R)-3-Methyltetrahydro-2H-pyran-4-amine hydrochloride |

| Common Name | cis-3-Methyl-4-aminotetrahydropyran HCl |

| CAS Number | 1523530-71-3 |

| Molecular Formula | C₆H₁₃NO[1][2] · HCl |

| Molecular Weight (Salt) | 151.63 g/mol |

| Molecular Weight (Free Base) | 115.17 g/mol |

| Exact Mass (Cation) | 115.0997 Da |

| Chirality | (3S, 4R) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane |

| Hygroscopicity | Moderate (Requires desiccation) |

Stereochemical Analysis

The (3S,4R) configuration implies a cis-relationship between the substituents on the tetrahydropyran ring.

-

Conformational Preference: In the lowest energy chair conformation, the molecule experiences steric tension. To avoid 1,3-diaxial interactions, the larger group typically adopts the equatorial position. However, the cis geometry forces one substituent (likely the methyl) into an axial or pseudo-axial orientation if the amine is equatorial, or vice-versa.

-

CIP Priority:

-

C3 (S): Priority Sequence: C2(O) > C4(N) > C(Methyl) > H.

-

C4 (R): Priority Sequence: N > C3 > C5 > H.

-

Synthetic Routes & Process Chemistry

The synthesis of (3S,4R)-3-Methyltetrahydro-2H-pyran-4-amine HCl presents a challenge in stereocontrol. The most robust route involves the methylation of tetrahydro-4H-pyran-4-one followed by reductive amination and chiral resolution.

Diagram 1: Synthetic Pathway Workflow

The following diagram illustrates the critical decision points in the synthesis, moving from the achiral ketone to the enantiopure salt.

Caption: Step-wise synthetic progression from achiral starting material to the specific (3S,4R) hydrochloride salt.

Detailed Experimental Protocol: Reductive Amination (Step 2)

Note: This protocol describes the formation of the racemic amine mixture. Chiral resolution (Step 3) via Preparative HPLC or crystallization with chiral acids (e.g., L-tartaric acid) is required subsequently.

Reagents:

-

3-Methyltetrahydro-4H-pyran-4-one (1.0 eq)

-

Ammonium Acetate (10.0 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (dry)

Procedure:

-

Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve 3-methyltetrahydro-4H-pyran-4-one in Methanol (0.5 M concentration).

-

Add Ammonium Acetate in one portion. Stir the mixture at room temperature for 2 hours to allow equilibrium formation of the imine/enamine species.

-

Reduction: Cool the solution to 0°C using an ice bath. Carefully add NaBH₃CN portion-wise over 30 minutes. Caution: Evolution of HCN gas is possible; ensure proper venting through a scrubber.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor consumption of ketone by TLC or LC-MS.

-

Quench: Quench the reaction with 1N HCl (pH < 2) to decompose excess hydride and protonate the amine. Stir for 30 minutes.

-

Workup: Basify the aqueous layer to pH > 12 using 6N NaOH. Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

-

Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to yield the crude racemic amine oil.

-

Salt Formation: Dissolve the crude oil in minimal Ethanol, cool to 0°C, and add 4N HCl in Dioxane (1.1 eq). The hydrochloride salt will precipitate. Filter and dry.[3]

Analytical Characterization & Quality Control

To validate the identity of the (3S,4R) isomer against its enantiomer (3R,4S) or diastereomers (trans-isomers), specific analytical techniques are required.

NMR Spectroscopy Expectations

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Amine Protons: Broad singlet at δ 8.0–8.5 ppm (NH₃⁺).

-

C4-H: The methine proton at position 4 will appear as a multiplet. The coupling constant (J-value) with C3-H is diagnostic.

-

Cis (axial-equatorial relationship): Smaller J value (typically 2–5 Hz).

-

Trans (axial-axial relationship): Larger J value (typically 8–11 Hz).

-

-

Methyl Group: Doublet at δ 0.9–1.1 ppm.

-

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV at 210 nm (low absorption, use high concentration) or CAD/ELSD.

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Medicinal Chemistry Applications

The (3S,4R)-3-methyltetrahydro-2H-pyran-4-amine scaffold is a "privileged structure" in drug design.

-

Solubility Modulation: Replacing a cyclohexane ring with a tetrahydropyran reduces the LogP (lipophilicity) by approximately 1.0–1.5 log units, improving aqueous solubility and reducing non-specific binding.

-

Metabolic Stability: The oxygen atom in the ring blocks metabolic oxidation at that position (compared to a CH₂), potentially extending the half-life (t₁/₂) of the drug candidate.

-

Kinase Selectivity: In JAK inhibitors (e.g., analogs of Tofacitinib), the methyl group at C3 provides a steric clash that can exclude the molecule from off-target kinases, while the specific (3S,4R) vector orients the amine towards the hinge region of the target protein.

Diagram 2: Pharmacophore Logic

This decision tree illustrates when to deploy this scaffold during Lead Optimization.

Caption: Lead optimization logic flow for selecting the methyl-THP scaffold.

Handling and Storage

-

Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen). The HCl salt is hygroscopic; exposure to ambient moisture will lead to deliquescence, altering the effective molecular weight.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Stability: Stable for >2 years if kept dry and sealed. Avoid strong oxidizing agents.

References

- Google Patents.Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide (WO2019070827A1). (Demonstrates stereochemical nomenclature and utility in kinase inhibitors).

Sources

A Senior Application Scientist's Guide to Chiral Aminopyran Building Blocks for Medicinal Chemistry

Abstract

The aminopyran scaffold, a six-membered oxygen- and nitrogen-containing heterocycle, represents a privileged structural motif in medicinal chemistry. Its prevalence in natural products, such as carbohydrates and alkaloids, has established it as a robust framework for engaging with biological targets.[1][2] The rigid, chair-like conformation of the pyran ring allows for the precise, three-dimensional presentation of functional groups, a critical feature for optimizing drug-receptor interactions.[3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic synthesis and application of chiral aminopyran building blocks. We will explore key asymmetric synthetic methodologies, underscore the causality behind strategic choices, present detailed experimental protocols, and illustrate the scaffold's impact through relevant case studies in drug discovery.

The Privileged Role of the Aminopyran Scaffold

The intersection of a pyran ring and an amino group creates a scaffold with significant potential for molecular recognition. These structures can be considered as aza-sugars or carbohydrate mimetics, enabling them to interact with a wide range of biological targets, including enzymes and receptors that process sugars.[5] However, their utility extends far beyond this, with applications in anticancer, antiviral, and antidiabetic agents.[1][6]

The core value of these building blocks lies in their chirality . Biological systems are inherently chiral, and the stereochemical configuration of a drug molecule dictates its activity, safety, and pharmacokinetic properties.[4][7] A specific enantiomer may exhibit high therapeutic efficacy, while its mirror image could be inactive or even toxic.[4] Therefore, methods that provide precise stereochemical control are not just advantageous; they are essential for modern drug discovery.[3][8] This guide focuses on the asymmetric synthesis of aminopyrans, which ensures access to enantiomerically pure compounds, thereby accelerating the development of safer and more effective pharmaceuticals.

Strategic Approaches to Chiral Aminopyran Synthesis

The construction of chiral aminopyrans with defined stereochemistry is a central challenge that has been met with a variety of elegant synthetic solutions. The choice of strategy is often dictated by the desired substitution pattern, the required level of stereochemical purity, and scalability. We will focus on catalyst-controlled asymmetric methods, which offer versatility and efficiency in generating novel chiral structures.

2.1 Asymmetric Hetero-Diels-Alder (HDA) Reactions

The hetero-Diels-Alder (HDA) reaction is one of the most powerful and convergent methods for constructing six-membered heterocycles.[9][10][11] In the context of aminopyrans, this typically involves the [4+2] cycloaddition of a diene with an imine (aza-Diels-Alder) or an aldehyde (oxo-Diels-Alder), followed by functional group manipulation.[9][12]

Causality of Experimental Choice: The key to achieving high enantioselectivity in HDA reactions is the use of a chiral catalyst—either a Lewis acid or an organocatalyst—that coordinates to the dienophile.[12] This coordination creates a chiral environment, effectively blocking one face of the dienophile and forcing the diene to approach from the less sterically hindered face. This directed approach ensures the formation of one enantiomer over the other.

A prominent example is the reaction of Danishefsky's diene with aldehydes, catalyzed by chiral zinc complexes, to produce dihydropyranones.[12] These intermediates are readily converted to aminopyrans. The choice of a chiral ligand, such as those derived from BINOL or salen, is critical for inducing high levels of asymmetry.

Workflow for Asymmetric Hetero-Diels-Alder Strategy

Caption: General workflow for synthesizing chiral aminopyrans via an asymmetric Hetero-Diels-Alder reaction.

2.2 Organocatalytic Cascade Reactions

Organocatalysis, which utilizes small, chiral organic molecules to catalyze reactions, has emerged as a cornerstone of green and sustainable chemistry.[13] These catalysts often operate through mechanisms distinct from metal-based catalysts, activating substrates through the formation of transient iminium or enamine intermediates.[14]

For aminopyran synthesis, organocatalytic cascade or domino reactions are particularly powerful.[13] These sequences build molecular complexity rapidly by forming multiple bonds in a single pot, minimizing purification steps and waste. A common strategy involves a Michael addition followed by an intramolecular cyclization.

Causality of Experimental Choice: A bifunctional organocatalyst, such as a quinine-based squaramide or a primary amino-thiourea, is often employed.[13] One part of the catalyst (e.g., a tertiary amine) acts as a Brønsted base to deprotonate a pronucleophile, while another part (e.g., the squaramide NH groups) acts as a hydrogen-bond donor to activate the electrophile and control the stereochemistry of the addition.[13][15] This dual activation is the key to achieving high yields and selectivities. The nitro group in the intermediate is a versatile handle, easily reduced to the target amino group.

Data Presentation: Comparison of Catalytic Methods

The selection of a synthetic route often involves a trade-off between reaction efficiency, stereoselectivity, and substrate scope. The following table summarizes typical performance metrics for the discussed catalytic systems.

| Synthetic Strategy | Catalyst Type | Key Substrates | Typical Yield (%) | Typical ee/dr | Key Advantages |

| Asymmetric HDA | Chiral Lewis Acid (e.g., Zn, Cr) | Danishefsky's dienes, Aldehydes | 70-95% | >95% ee | High enantioselectivity, well-established.[12] |

| Organocatalytic Cascade | Bifunctional (e.g., Squaramide) | β-Keto esters, Nitroalkenes | 60-90% | >20:1 dr, >95% ee | Metal-free, operational simplicity, builds complexity quickly.[13] |

| [3+3] Annulation | Bifunctional Organocatalyst | Nitroolefins, 4-hydroxyquinolones | 85-95% | >20:1 dr, >96% ee | High yields and selectivities, access to fused systems. |

Key Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. Below is a representative procedure for an organocatalytic cascade reaction to synthesize a highly functionalized tetrahydropyran, a direct precursor to aminopyrans.

Protocol: Organocatalytic Michael/Henry/Ketalization Cascade

This protocol is adapted from a procedure to access highly functionalized tetrahydropyrans bearing five contiguous stereocenters.[13]

Objective: To synthesize a chiral tetrahydropyran precursor via a one-pot cascade reaction.

Materials:

-

β-Keto ester (1.0 equiv)

-

β-Nitrostyrene derivative (1.1 equiv)

-

Alkynyl aldehyde (1.2 equiv)

-

Quinine-based squaramide organocatalyst (10 mol%)

-

Toluene (solvent)

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the quinine-based squaramide organocatalyst (0.10 equiv).

-

Reagent Addition: Add the β-keto ester (1.0 equiv) and the β-nitrostyrene derivative (1.1 equiv).

-

Solvent and Temperature: Add dry toluene to achieve a 0.2 M concentration with respect to the β-keto ester. Cool the mixture to the specified reaction temperature (e.g., -20 °C) using a cryostat.

-

Initiation: Add the alkynyl aldehyde (1.2 equiv) dropwise to the cooled solution.

-

Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 24-48 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the tetrahydropyran product.

-

Characterization: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.

-

Conversion to Aminopyran: The resulting nitro-substituted tetrahydropyran can be converted to the corresponding aminopyran via standard reduction conditions (e.g., H₂, Pd/C or Zn, HCl).

Self-Validating System: The high diastereoselectivity and enantioselectivity are direct readouts of the catalyst's performance.[13] Any deviation from expected values (e.g., >20:1 dr, >95% ee) would indicate issues with catalyst purity, reagent quality, or reaction conditions (temperature, moisture). The stereochemical outcome is validated by chiral HPLC, providing a robust check on the protocol's success.[13]

Logical Relationship in Bifunctional Organocatalysis

Caption: Logical diagram showing the dual activation mechanism of a bifunctional organocatalyst.

Future Perspectives and Emerging Trends

The field of chiral aminopyran synthesis continues to evolve, driven by the persistent need for novel chemical matter in drug discovery. Future advancements are likely to focus on several key areas:

-

Photoredox and Electrocatalysis: These emerging fields offer new ways to form bonds under mild conditions, potentially enabling novel cyclization strategies that are complementary to existing methods.[16]

-

Biocatalysis: The use of enzymes, such as transaminases, provides an environmentally friendly and highly selective method for installing amino groups.[17] Integrating biocatalysis into synthetic routes to aminopyrans could offer significant advantages in scalability and sustainability.

-

Flow Chemistry: Continuous flow reactors can improve reaction safety, efficiency, and scalability, making them ideal for the large-scale production of chiral building blocks required for pharmaceutical development.[16]

By embracing these innovative technologies, medicinal chemists will continue to expand the accessible chemical space of chiral aminopyran building blocks, providing the critical tools needed to develop the next generation of therapeutics.

References

- Chen, X., et al. (2019).

- Enders, D., et al. (n.d.).

- Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Chemistry Portal.

- Kumar, R., & Kumar, V. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals.

- Wang, Z., et al. (2025). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols.

- Various Authors. (2024).

- Various Authors. (2022).

- Reddy, G. S., & Kumar, D. (n.d.).

- Kumar, R., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing.

- Various Authors. (2025). Synthetic Developments in Functionalized Pyrano[2,3-c]pyrazoles. A Review. Request PDF.

- Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia.

- Enamine. (n.d.). Chiral Building Blocks Selection. Enamine.

- Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PMC.

- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.

- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.

- Various Authors. (2023).

- Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed.

- Marino, S. T., et al. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.

- Various Authors. (n.d.). Hetero-Diels-Alder Reactions.

- Organic Chemistry Portal. (2006). Asymmetric Hetero-Diels-Alder Reactions. Organic Chemistry Portal.

- Various Authors. (2022).

- Various Authors. (n.d.).

- Various Authors. (2024). Developments in the stereoselective synthesis of benzopyran, benzopyrone and flavonoid based natural product analogues using C-glycosides as an intrinsic chiral synthon. PubMed.

- Various Authors. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.

- Various Authors. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.

- Various Authors. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed.

Sources

- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Chiral Building Blocks Selection - Enamine [enamine.net]

- 4. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 5. Developments in the stereoselective synthesis of benzopyran, benzopyrone and flavonoid based natural product analogues using C-glycosides as an intrinsic chiral synthon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric Hetero-Diels-Alder Reactions [organic-chemistry.org]

- 13. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Technical Guide: Stereochemistry and Synthesis of 3-Methyloxan-4-amine Hydrochloride Isomers

Executive Summary

3-methyloxan-4-amine hydrochloride (IUPAC: 3-methyltetrahydro-2H-pyran-4-amine hydrochloride) represents a critical scaffold in medicinal chemistry, frequently utilized as a polar, saturated heterocycle to modulate lipophilicity (

This guide addresses the stereochemical complexity of this molecule, which contains two contiguous chiral centers at C3 and C4. We provide a definitive analysis of the cis/trans diastereomeric relationship , conformational energetics, and a validated protocol for the synthesis, separation, and characterization of the hydrochloride salts.

Structural Analysis & Stereochemical Landscape

Stereoisomer Hierarchy

The 3-methyloxan-4-amine molecule possesses two stereocenters. Consequently, it exists as four stereoisomers grouped into two diastereomeric pairs.

-

Trans-Diastereomers (Racemic Pair 1):

-

(3R,4S)-3-methyltetrahydro-2H-pyran-4-amine

-

(3S,4R)-3-methyltetrahydro-2H-pyran-4-amine

-

Characteristics: Substituents are on opposite faces of the ring.

-

-

Cis-Diastereomers (Racemic Pair 2):

-

(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine

-

(3S,4S)-3-methyltetrahydro-2H-pyran-4-amine

-

Characteristics: Substituents are on the same face of the ring.

-

Conformational Analysis (Chair Flipping)

Unlike planar representations, the tetrahydropyran (THP) ring exists predominantly in a chair conformation. The relative stability of the isomers is dictated by 1,3-diaxial interactions and gauche interactions.

The Trans-Isomer (Thermodynamic Product)

The trans isomer can adopt two chair conformations. The equilibrium heavily favors the diequatorial conformer.

-

Conformer A (Major): C3-Methyl (Equatorial) / C4-Amine (Equatorial).

-

Conformer B (Minor): C3-Methyl (Axial) / C4-Amine (Axial).

-

Energetics: Conformer A is significantly lower in energy (

kcal/mol) because it avoids 1,3-diaxial interactions for both substituents.

The Cis-Isomer (Kinetic/Higher Energy)

The cis isomer must place one substituent in an axial position.

-

Conformer A: C3-Methyl (Equatorial) / C4-Amine (Axial).

-

Conformer B: C3-Methyl (Axial) / C4-Amine (Equatorial).

-

Energetics: Conformer A is generally preferred. The A-value (steric bulk) of a methyl group (1.70 kcal/mol) is slightly larger than that of an amino group (1.20–1.40 kcal/mol). Therefore, the system pays the energetic penalty to place the smaller amine group axial rather than the methyl.

Figure 1: Stereochemical hierarchy and preferred conformational states of 3-methyloxan-4-amine.

Synthetic Strategy: Reductive Amination[1][2][3]

The most robust route to these isomers is the reductive amination of 3-methyltetrahydro-4H-pyran-4-one . This approach allows for control over the diastereomeric ratio (dr) by tuning the reducing agent.

Reaction Mechanism & Selectivity

-

Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate) to form an iminium intermediate.

-

Reduction: The hydride attacks the iminium carbon.

-

Thermodynamic Control (Trans-selective): Using weak reducing agents (e.g., NaBH(OAc)

) allows the imine formation to equilibrate. The hydride then attacks from the axial face (less hindered trajectory), leading to the equatorial amine (Trans). -

Kinetic Control (Cis-selective): Bulky reducing agents (e.g., L-Selectride) or specific heterogeneous catalysts attack from the equatorial face (sterically more accessible but leads to axial amine), favoring the Cis isomer.

-

Recommended Workflow

For drug discovery applications where the trans isomer is typically preferred (due to lower energy and better packing), we utilize a Sodium Triacetoxyborohydride (STAB) protocol.

Figure 2: Reductive amination workflow targeting the thermodynamic (trans) product.

Detailed Experimental Protocol

Objective: Synthesis of trans-3-methyltetrahydro-2H-pyran-4-amine hydrochloride (with removal of cis isomer).

Materials

-

Substrate: 3-methyltetrahydro-4H-pyran-4-one (1.0 eq)

-

Amine Source: Ammonium acetate (NH

OAc) (5.0 eq) -

Reductant: Sodium triacetoxyborohydride (NaBH(OAc)

) (1.5 eq) -

Solvent: 1,2-Dichloroethane (DCE)

-

Acid: Acetic acid (AcOH) (1.0 eq)

-

Salt Formation: 4M HCl in Dioxane or Diethyl Ether.

Procedure

-

Imine Formation: In a dry flask under N

, dissolve 3-methyltetrahydro-4H-pyran-4-one in DCE (0.2 M). Add NH -

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

portion-wise over 15 minutes. -

Reaction: Allow the mixture to warm to RT and stir for 16 hours. Note: Monitoring by TLC is difficult due to the polarity of the amine. LC-MS is recommended.

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO

until pH ~9. -

Extract with DCM (3x).

-

Critical Step: The amine is water-soluble. Do not wash the organic layer excessively. Dry over Na

SO

-

-

Purification (Free Base): The crude residue (typically 3:1 trans:cis) is purified via flash column chromatography (DCM:MeOH:NH

OH, gradient 95:5:0.5 to 90:10:1). The trans isomer typically elutes second (more polar) due to the exposed equatorial amine interacting with silica, though this varies by stationary phase. -

Salt Formation:

-

Dissolve the purified free base in minimal dry diethyl ether or ethanol.

-

Add 4M HCl in dioxane (1.2 eq) dropwise at 0°C.

-

A white precipitate forms immediately.

-

Filter the solid and wash with cold ether. Recrystallize from EtOH/Et

O if necessary to remove trace cis isomer.

-

Analytical Characterization

Distinguishing the isomers relies heavily on

NMR Data Interpretation

The coupling between H3 and H4 (

| Isomer | Conformation | H3-H4 Relationship | Predicted |

| Trans | Me(eq) - NH | Axial - Axial | 10.0 – 12.0 Hz (Large) |

| Cis | Me(eq) - NH | Axial - Equatorial | 2.0 – 5.0 Hz (Small) |

Note: In the Cis isomer, if the ring flips to Me(ax)-NH

X-Ray Crystallography

For the hydrochloride salt, X-ray diffraction is the ultimate proof of absolute stereochemistry. The chloride ion typically hydrogen bonds with the ammonium protons, stabilizing the lattice.

-

Trans-HCl: Often forms needle-like crystals.

-

Cis-HCl: Often forms plate-like crystals or is more hygroscopic due to the axial ammonium group exposing the polar head more effectively.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 16: Stereoselective Synthesis).

-

Bax, A., & Freeman, R. (1981). Investigation of complex networks of spin-spin coupling by two-dimensional NMR. Journal of Magnetic Resonance, 44(3), 542-561. Link

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Kudo, N., et al. (2009). Synthesis of 4-substituted tetrahydropyrans via Prins cyclization.[1] Tetrahedron Letters, 50(3), 259-262. (Context for THP ring synthesis).

Sources

Stereochemical and Pharmacological Divergence: A Technical Guide to (3S,4R)- vs. (3R,4S)-3-Methyloxan-4-amine HCl

Executive Summary

The development of highly selective targeted therapies—ranging from NLRP3 inflammasome inhibitors to immune checkpoint modulators—relies heavily on the precise spatial arrangement of chiral building blocks. Among these, the enantiomers of trans-3-methyloxan-4-amine hydrochloride[(3S,4R) and (3R,4S)] have emerged as critical structural motifs. While they share identical physicochemical properties in an achiral environment, their divergent 3D topologies dictate profound differences in pharmacological efficacy, target engagement, and metabolic stability.

This whitepaper provides an in-depth technical analysis of the structural fundamentals, analytical differentiation, asymmetric synthesis, and pharmacological implications of (3S,4R)-3-methyloxan-4-amine HCl (CAS: 1523530-71-3) and its enantiomer, (3R,4S)-3-methyloxan-4-amine HCl (CAS: 1638744-60-1).

Stereochemical Architecture & Conformational Dynamics

The oxane (tetrahydropyran) ring system fundamentally dictates the conformational behavior of these molecules. To minimize steric strain, the ring overwhelmingly adopts a chair conformation.

In a 3,4-disubstituted oxane, the relative stereochemistry determines whether the substituents can simultaneously occupy the sterically favored equatorial positions.

-

The cis diastereomers [(3S,4S) and (3R,4R)] are forced into an axial-equatorial (a,e) or equatorial-axial (e,a) arrangement, introducing destabilizing 1,3-diaxial interactions [1].

-

The trans diastereomers [(3S,4R) and (3R,4S)] can adopt a di-equatorial (e,e) conformation.

Because the di-equatorial chair is thermodynamically highly favored, both the (3S,4R) and (3R,4S) enantiomers exist almost exclusively in this state. The causality here is critical for drug design: the rigid, predictable vectors of the equatorial methyl and amine groups allow for highly precise computational modeling during structure-based drug design (SBDD).

Workflow for the chiral resolution and stereochemical validation of trans-3-methyloxan-4-amine.

Physicochemical Properties & Analytical Differentiation

Because (3S,4R) and (3R,4S) are enantiomers, standard achiral analytical techniques (e.g., standard NMR, LC-MS) cannot distinguish them. Differentiation requires chiral environments, such as polarized light or chiral stationary phases.

Quantitative Data Comparison

| Property | (3S,4R)-3-methyloxan-4-amine HCl | (3R,4S)-3-methyloxan-4-amine HCl |

| CAS Number | 1523530-71-3 | 1638744-60-1 |

| Relative Stereochemistry | trans | trans |

| Molecular Formula | C₆H₁₃NO • HCl | C₆H₁₃NO • HCl |

| Molecular Weight | 151.63 g/mol | 151.63 g/mol |

| Conformational Preference | Di-equatorial (e,e) | Di-equatorial (e,e) |

| Achiral NMR / MS | Identical | Identical |

| Specific Rotation | Equal magnitude, opposite sign | Equal magnitude, opposite sign |

| Chiral HPLC Retention | Differentiated | Differentiated |

Protocol 1: Self-Validating Chiral HPLC Methodology

Experience-Based Insight: 3-methyloxan-4-amine lacks a strong UV chromophore. Relying on standard UV detection at 210 nm often results in baseline noise that obscures trace enantiomeric impurities. A self-validating protocol must utilize Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), or employ pre-column derivatization.

Step-by-Step Methodology (Derivatization Approach):

-

Derivatization: React 5 mg of the amine HCl salt with 1.2 equivalents of Benzoyl Chloride in 1 mL of dichloromethane (DCM) and 2 equivalents of triethylamine (TEA) for 30 minutes at room temperature.

-

Quenching & Extraction: Quench with 1 mL of saturated NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and evaporate.

-

Reconstitution: Dissolve the benzoylated derivative in 1 mL of Hexane/Isopropanol (80:20).

-

Chromatography:

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane / Isopropanol (85:15 v/v). (Note: Diethylamine is no longer needed post-derivatization, eliminating peak tailing).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Validation: Inject a racemic standard first to establish baseline resolution (Rs > 1.5) and confirm the retention times of both the (3S,4R) and (3R,4S) derivatives.

Asymmetric Synthesis & Resolution Strategies

Procuring enantiopure (3S,4R) or (3R,4S) requires either classical resolution of the racemate or asymmetric synthesis [2].

Protocol 2: Diastereomeric Salt Resolution

Classical resolution leverages the formation of diastereomeric salts using a chiral acid. The causality driving this separation is the differential lattice energy and subsequent solubility of the resulting diastereomeric crystals.

-

Salt Formation: Dissolve 100 mmol of racemic trans-3-methyloxan-4-amine in 150 mL of hot methanol. Add 50 mmol (0.5 eq) of (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).

-

Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour. The slower cooling rate prevents kinetic trapping of the undesired diastereomer, ensuring thermodynamic control.

-

Filtration & Recrystallization: Filter the precipitated salt. Recrystallize once from Methanol/Water (9:1) to achieve >99% diastereomeric excess (de).

-

Free-Basing: Suspend the salt in 2M NaOH and extract with DCM.

-

HCl Salt Formation: Treat the DCM layer with 2M HCl in diethyl ether to precipitate the enantiopure 3-methyloxan-4-amine hydrochloride.

Modern Alternative (Biocatalysis): Advanced workflows now utilize Dynamic Kinetic Resolution (DKR) via engineered transaminases (ATAs). Starting from 3-methyldihydro-2H-pyran-4(3H)-one, the alpha-chiral center at C3 rapidly epimerizes under reaction conditions. A highly selective ATA can stereospecifically aminate only one epimer to yield the desired trans enantiomer, driving the theoretical yield from 50% (in classical resolution) to 100%.

Pharmacological Implications: Eutomer vs. Distomer

In drug development, the choice between the (3S,4R) and (3R,4S) enantiomer is rarely arbitrary. These molecules are frequently utilized as lipophilic, metabolically stable replacements for piperidines or simple cycloalkanes in lead optimization [3].

Causality in Target Binding: When integrated into a larger pharmacophore (e.g., an NLRP3 inhibitor or a PD-1/PD-L1 checkpoint modulator [4]), the oxane oxygen often acts as a hydrogen bond acceptor, while the C4 amine serves as the primary attachment vector. The C3 methyl group is strategically positioned to occupy a specific hydrophobic sub-pocket within the target protein.

If the (3S,4R) configuration perfectly aligns the methyl group into this pocket (acting as the Eutomer ), it enhances binding affinity via favorable van der Waals interactions and displaces high-energy water molecules. Conversely, the (3R,4S) configuration (the Distomer ) will project the methyl group into a sterically restricted region of the binding site, causing a severe steric clash and a logarithmic drop in potency.

Pharmacological impact of stereochemistry on target binding affinity and efficacy.

References

-

PharmaBlock Building Blocks. Featured Collections of Building Blocks (Tetrahydropyrans). PharmaBlock Sciences (Nanjing), Inc. 1

-

Benchchem. (S)-Tetrahydro-2h-pyran-3-amine, HCl Derivatives and Stereochemical Analysis.2

-

Ventus Therapeutics U.S., Inc. (2023). Inhibitors of NLR family pyrin domain containing 3 (NLRP3) proteins. WO2023183943A1. 3

-

Gilead Sciences, Inc. (2020). Targeted disruption of checkpoint pathways using chiral amine derivatives. AU2019372046B2. 4

Sources

The Ascendancy of Chiral Oxan-4-Amine Derivatives in Modern Therapeutics: A Technical Guide

Foreword: The Strategic Value of the Chiral Oxan-4-Amine Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led medicinal chemists to champion privileged scaffolds—molecular frameworks that consistently demonstrate bioactivity across a range of therapeutic targets. Among these, the chiral oxan-4-amine core has emerged as a cornerstone in the design of next-generation therapeutics. Its inherent three-dimensionality, coupled with the stereochemically defined presentation of a key amino group, provides a unique platform for exquisitely selective interactions with biological macromolecules. This guide delves into the multifaceted therapeutic applications of chiral oxan-4-amine derivatives, offering a comprehensive exploration of their synthesis, mechanism of action, and biological evaluation, tailored for researchers, scientists, and drug development professionals.

Chiral amines are fundamental building blocks in a vast number of pharmaceuticals, contributing to the specificity and potency of these agents.[1][2][3] The integration of a chiral amine into the rigid, yet conformationally flexible, oxane ring system offers a distinct advantage. It allows for precise spatial orientation of substituents, enabling optimized engagement with the target protein's binding pocket while minimizing off-target effects. This stereochemical control is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2] This guide will illuminate the critical role of the chiral oxan-4-amine scaffold in two prominent therapeutic areas: the management of type 2 diabetes through Dipeptidyl Peptidase-4 (DPP-4) inhibition and the treatment of inflammation and cancer via Cyclooxygenase-2 (COX-2) inhibition.

I. Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A New Frontier in Glycemic Control

The management of type 2 diabetes mellitus (T2DM) has been revolutionized by the advent of DPP-4 inhibitors.[4] This class of oral antihyperglycemic agents enhances the body's own ability to control blood sugar by protecting incretin hormones from degradation.[5][6] Chiral oxan-4-amine derivatives have proven to be exceptional scaffolds for the development of potent and selective DPP-4 inhibitors.

Mechanism of Action: Amplifying the Incretin Effect

DPP-4 is a serine protease that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from α-cells.[4][9] By inhibiting DPP-4, chiral oxan-4-amine derivatives prolong the activity of GLP-1 and GIP, leading to improved glycemic control.[5][7]

Structure-Activity Relationship (SAR) and Data Presentation

The efficacy of chiral oxan-4-amine derivatives as DPP-4 inhibitors is highly dependent on the nature and stereochemistry of the substituents on both the oxane ring and the amine. The S1 pocket of DPP-4 typically accommodates a substituted aromatic or heterocyclic ring, while the amine forms a critical hydrogen bond with glutamate residues (Glu205/206).[10]

| Compound ID | R1 Substituent | R2 Substituent | DPP-4 IC50 (nM) | Selectivity vs. DPP-8/9 | Reference |

| 1a | 2,4,5-Trifluorophenyl | (R)-3-amino-piperidine | 8.2 | >1000-fold | [10] |

| 1b | 2,5-Difluorophenyl | (R)-3-amino-piperidine | 15.6 | >800-fold | [10] |

| 1c | 2,4-Difluorophenyl | (S)-3-amino-piperidine | 25.1 | >500-fold | [10] |

| 2a | Cyanopyrrolidine | (3R,4S)-4-amino-tetrahydropyran | 4.0 | >2500-fold | Fictional Example |

| 2b | Cyanopyrrolidine | (3S,4R)-4-amino-tetrahydropyran | 98.5 | >100-fold | Fictional Example |

Note: Data for compounds 2a and 2b are illustrative examples based on known SAR principles.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of chiral oxan-4-amine derivatives against DPP-4.[11][12][13][14]

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl (50 mM, pH 8.0)

-

Test compounds (chiral oxan-4-amine derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme and Compound Incubation: In a 96-well plate, add 24 µL of DPP-4 enzyme solution (1.73 mU/mL in Tris-HCl buffer) to each well. Add 26 µL of the diluted test compounds or controls. Incubate at 37°C for 10 minutes.[11]

-

Reaction Initiation: Add 50 µL of the DPP-4 substrate solution (200 µM Gly-Pro-AMC in Tris-HCl buffer) to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence in kinetic mode at 37°C for 30 minutes, with readings taken every minute.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Rationale for Experimental Choices:

-

The use of a fluorogenic substrate provides a highly sensitive and continuous readout of enzyme activity.

-

Pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium.

-

Kinetic measurement is crucial for accurately determining the initial reaction rates and avoiding underestimation of inhibition due to substrate depletion.

II. Cyclooxygenase-2 (COX-2) Inhibition: Targeting Inflammation and Cancer

The tetrahydropyran scaffold, a close relative of the oxane ring, has been investigated for its potential as a selective inhibitor of Cyclooxygenase-2 (COX-2).[15][16] The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[17] Furthermore, given the role of COX-2 in tumorigenesis, selective inhibitors are being explored as anticancer agents.[18][19][20]

Mechanism of Action: Attenuating Pro-inflammatory and Pro-tumorigenic Signaling

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably PGE2.[21][22] PGE2, in turn, activates downstream signaling pathways that promote inflammation, cell proliferation, angiogenesis, and inhibit apoptosis.[18][20] By selectively inhibiting COX-2, chiral oxan-4-amine derivatives can reduce the production of these pro-inflammatory and pro-tumorigenic mediators.

Structure-Activity Relationship (SAR) and Data Presentation

The design of selective COX-2 inhibitors often involves a central heterocyclic core with two vicinal aromatic rings. One of these rings binds to a hydrophobic pocket, while a sulfonyl or a similar group on the other ring interacts with a side pocket unique to the COX-2 isoform. The chiral oxan-4-amine scaffold can serve as a versatile central core to orient these pharmacophoric elements.

| Compound ID | Aryl Substituent 1 | Aryl Substituent 2 | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3a | 4-Methoxyphenyl | 4-Sulfamoylphenyl | 9.5 | 150 | [9] |

| 3b | 4-Fluorophenyl | 4-Sulfamoylphenyl | 5.2 | 210 | [9] |

| 3c | 3,4-Dichlorophenyl | 4-Sulfamoylphenyl | 2.8 | 350 | [9] |

| 4a | 4-Tolyl | 4-(Methylsulfonyl)phenyl | 4.0 | >200 | Fictional Example |

| 4b | 4-Chlorophenyl | 4-(Methylsulfonyl)phenyl | 1.5 | >400 | Fictional Example |

Note: Data for compounds 4a and 4b are illustrative examples based on known SAR principles.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol describes a fluorometric assay for screening potential COX-2 inhibitors.[23][24][25]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

Heme

-

Arachidonic acid (substrate)

-

Test compounds (chiral oxan-4-amine derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 535 nm, Emission: 587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, probe, heme, and arachidonic acid according to the manufacturer's instructions.

-

Compound and Enzyme Addition: In a 96-well plate, add 10 µL of the diluted test compounds or controls. Add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme to each well.

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[23]

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.

-

Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Rationale for Experimental Choices:

-

The fluorometric probe provides a sensitive measure of the peroxidase activity of the COX enzyme.

-

The use of a specific COX-2 isoform ensures the selectivity of the assay.

-

A known selective COX-2 inhibitor is used as a positive control to validate the assay performance.

III. Stereoselective Synthesis: The Key to Unlocking Therapeutic Potential

The biological activity of oxan-4-amine derivatives is intrinsically linked to their stereochemistry. Therefore, the development of efficient and stereoselective synthetic routes is of paramount importance. A variety of methods have been developed for the synthesis of chiral amines and tetrahydropyrans.[1][2] Asymmetric hydrogenation and biocatalytic methods are particularly powerful approaches for establishing the desired stereocenters.[1][2][26]

Experimental Protocol: Asymmetric Reductive Amination

This protocol provides a general procedure for the asymmetric reductive amination of a tetrahydropyran-4-one to a chiral oxan-4-amine.

Materials:

-

Tetrahydropyran-4-one

-

Chiral amine source (e.g., (R)- or (S)-α-methylbenzylamine) or ammonia and a chiral catalyst

-

Reducing agent (e.g., NaBH(OAc)3, H2/Pd-C)

-

Appropriate solvent (e.g., Dichloromethane, Methanol)

-

Acid catalyst (e.g., Acetic acid)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve tetrahydropyran-4-one and the chiral amine (or ammonia source and catalyst) in the chosen solvent. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0°C. Slowly add the reducing agent. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the product using chiral HPLC.

Rationale for Experimental Choices:

-

The choice of chiral auxiliary or catalyst is critical for inducing stereoselectivity in the reduction of the imine intermediate.

-

Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations.

-

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.

IV. Future Perspectives and Conclusion

The chiral oxan-4-amine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its application in the development of DPP-4 and COX-2 inhibitors highlights its versatility and potential. Beyond these examples, derivatives of this scaffold are being explored for a multitude of other therapeutic targets, including kinases, G-protein coupled receptors, and ion channels. The continued development of novel and efficient stereoselective synthetic methodologies will undoubtedly accelerate the discovery of new drug candidates based on this remarkable framework. As our understanding of the intricate interplay between three-dimensional molecular architecture and biological function deepens, the strategic deployment of the chiral oxan-4-amine scaffold will continue to be a cornerstone of innovative drug design.

References

-

Recent advances in targeting COX-2 for cancer therapy: a review. (2024). RSC Medicinal Chemistry. [Link]

-

Drucker, D. J. (2007). Dipeptidyl Peptidase-4 Inhibition and the Treatment of Type 2 Diabetes: Preclinical biology and mechanisms of action. Diabetes Care, 30(6), 1335-1343. [Link]

-

Li, T., et al. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 13, 1089357. [Link]

-

Pang, L. Y., et al. (2016). Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy. Stem Cells International, 2016, 3681747. [Link]

-

Jana, S., & Pahan, K. (2013). COX-2 in cancer: Gordian knot or Achilles heel? Frontiers in Physiology, 4, 53. [Link]

-

Magano, J., & Chen, M. H. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13784-13881. [Link]

-

Subbaramaiah, K., & Dannenberg, A. J. (2012). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Current Pharmaceutical Design, 18(29), 4484-4495. [Link]

-

Li, N., et al. (2021). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 8, 739345. [Link]

-

DPP4 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

-

Park, J. E., et al. (2018). 3.4. DPP-IV–Inhibitory Activity Assay. Bio-protocol, 8(16), e2984. [Link]

-

COX-2 Biochemical Activity Assay Service. Reaction Biology. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

-

Magano, J., & Chen, M. H. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13784-13881. [Link]

-

Sharma, S., et al. (2022). DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Frontiers in Pharmacology, 13, 937025. [Link]

-

Vera, L., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 8(18), e3008. [Link]

-

Majima, H., & Ohta, K. (1987). Clinical studies of (2''R)-4'-O-tetrahydropyranyl adriamycin (THP). Biomedicine & Pharmacotherapy, 41(5), 237-243. [Link]

-

Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 14(7), 478. [Link]

-

Kyrou, I., et al. (2018). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. International Journal of Endocrinology, 2018, 5978935. [Link]

-

Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. [Link]

-

Singh, S. K., et al. (2014). Dipeptidyl Peptidase IV Inhibitors: A New Paradigm in Type 2 Diabetes Treatment. Current Drug Targets, 15(6), 602-616. [Link]

-

Dipeptidyl peptidase-4 inhibitor. Wikipedia. [Link]

-

Singh, P., et al. (2009). Design, synthesis and evaluation of tetrahydropyran based COX-1/-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1774-1777. [Link]

-

Thatcher, G. R. J., et al. (2017). Furoxans (Oxadiazole-4N-oxides) with Attenuated Reactivity are Neuroprotective, Cross the Blood Brain Barrier, and Improve Passive Avoidance Memory. ACS Chemical Neuroscience, 8(10), 2265-2276. [Link]

-

Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. StatPearls. [Link]

-

Dias, L. C., & de Souza, M. A. (2017). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 15(12), 384. [Link]

-

Basit, A., et al. (2022). Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. European Journal of Medicinal Chemistry, 242, 114674. [Link]

-

Singh, H., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Organic Synthesis, 19(5), 456-474. [Link]

-

Iqbal, M. S., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 27(1), 221. [Link]

-

Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 6(13), 1489-1507. [Link]

-

Iqbal, M. S., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

-

Yang, R., et al. (2024). Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic Chemistry, 153, 107954. [Link]

-

Pyran Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]

-

US FDA approved commercially available drugs containing tetrahydropyran skeleton. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis, 13(15), 10113-10121. [Link]

-

Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

-

Forgó, P., & Fülöp, F. (2022). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. Symmetry, 14(3), 594. [Link]

-

Yang, R., et al. (2024). Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. ScienceDirect. [Link]

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]

-

de la Torre, M. R., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules, 25(14), 3302. [Link]

Sources

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 4. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 7. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]

- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. assaygenie.com [assaygenie.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. content.abcam.com [content.abcam.com]

- 15. Design, synthesis and evaluation of tetrahydropyran based COX-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in targeting COX-2 for cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | COX-2 in cancer: Gordian knot or Achilles heel? [frontiersin.org]

- 20. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 22. brieflands.com [brieflands.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. assaygenie.com [assaygenie.com]

- 26. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]

(3S,4R)-3-Methyloxan-4-amine HCl safety data sheet (SDS)

An In-Depth Technical Guide to the Safety and Handling of (3S,4R)-3-Methyloxan-4-amine HCl

Introduction: A Proactive Approach to Chemical Safety

(3S,4R)-3-Methyloxan-4-amine hydrochloride is a substituted oxane derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As a hydrochloride salt of a primary amine, its structure presents a unique combination of chemical properties and potential hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, mechanistic understanding of its safety profile. By explaining the causality behind the potential hazards—rooted in its primary amine, cyclic ether (oxane), and hydrochloride salt moieties—this document empowers researchers to conduct a more informed risk assessment and implement robust, self-validating safety protocols.

The information herein is synthesized from the foundational principles of chemical safety, regulatory guidelines from bodies like OSHA and ECHA, and data from structurally analogous compounds.[1][2][3][4] While a specific, comprehensive toxicological profile for this exact molecule is not publicly available, a predictive assessment based on its functional groups provides a strong basis for safe handling.

Section 1: Hazard Identification and Predictive GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for chemical hazard communication. Based on data from a closely related stereoisomer and the known hazards of aliphatic amine hydrochlorides, (3S,4R)-3-Methyloxan-4-amine HCl is predicted to fall under the following classifications.[5][6][7][8]

Predicted GHS Classification

| Element | Classification | Code | Description |

| Pictograms | - | Exclamation Mark, Corrosion | |

| Signal Word | Danger | - | Based on potential for serious eye damage. |

| Hazard Statements | Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[6][7][8][9] |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[6][8][10] | |

| Serious Eye Damage/Eye Irritation (Category 1) | H318 | Causes serious eye damage. (Predicted, elevated from H319) | |

| STOT - Single Exposure (Category 3) | H335 | May cause respiratory irritation.[6][7][8] | |

| Precautionary Statements | Prevention | P261, P264, P280 | Avoid breathing dust. Wash hands thoroughly. Wear protective gloves/eye protection.[6][7][11] |

| Response | P301+P312, P302+P352, P304+P340, P305+P351+P338+P310 | IF SWALLOWED: Call a POISON CENTER. IF ON SKIN: Wash with soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously for several minutes. Remove contacts. Continue rinsing. Immediately call a POISON CENTER.[7][8][11] |

Section 2: Mechanistic Insights into Core Hazards

Understanding why this molecule is hazardous is key to trusting and adhering to safety protocols. The hazards arise from two primary structural features: the primary amine and the cyclic ether.

The Amine Group: A Source of Corrosivity and Irritation